

Sulbentine: A Technical Guide to its Chemical Structure, Properties, and Antifungal Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulbentine**

Cat. No.: **B1682641**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbentine, also known as Dibenzthione, is a synthetic heterocyclic compound belonging to the thiadiazinane class of molecules. It is recognized for its antifungal properties and has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a likely synthetic route, and a discussion on its potential mechanism of action as an antifungal agent. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Chemical Structure and Identification

Sulbentine is chemically designated as 3,5-bis(phenylmethyl)-1,3,5-thiadiazinane-2-thione. Its core structure consists of a six-membered tetrahydrothiadiazine ring with two benzyl groups attached to the nitrogen atoms at positions 3 and 5, and a thione group at position 2.

Caption: Chemical structure of **Sulbentine**.

Table 1: Chemical Identifiers for Sulbentine

Identifier	Value
IUPAC Name	3,5-bis(phenylmethyl)-1,3,5-thiadiazinane-2-thione[1]
CAS Number	350-12-9[1]
Molecular Formula	C ₁₇ H ₁₈ N ₂ S ₂ [1][2]
SMILES	S=C1SCN(CC2=CC=CC=C2)CN1CC3=CC=CC=C3
InChI	InChI=1S/C17H18N2S2/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15/h1-10H,11-14H2[1]

Physicochemical Properties

The physical and chemical properties of **Sulbentine** are crucial for its handling, formulation, and pharmacokinetic profiling.

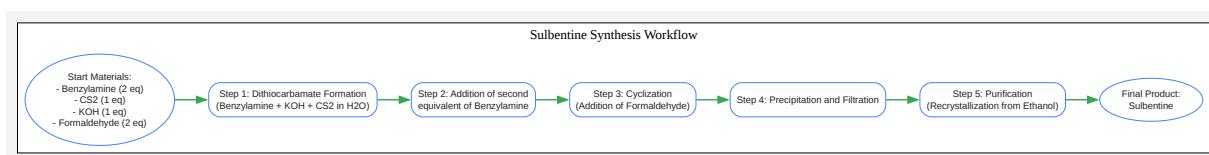
Table 2: Physicochemical Properties of Sulbentine

Property	Value
Molar Mass	314.47 g/mol [1]
Appearance	Solid powder[3]
Melting Point	101.5 °C[4]
Boiling Point	451.5 °C at 760 mmHg[4]
Density	1.28 g/cm ³ [4]
Solubility	Soluble in DMSO[3]
XLogP3	4.3

Synthesis of Sulbentine

While a specific, detailed experimental protocol for the synthesis of **Sulbentine** is not readily available in peer-reviewed literature, a general and widely used method for the synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones can be adapted. This one-pot synthesis involves the reaction of two equivalents of a primary amine with carbon disulfide, followed by cyclization with formaldehyde.

Proposed Experimental Protocol for Sulbentine Synthesis


Materials:

- Benzylamine (2 equivalents)
- Carbon disulfide (1 equivalent)
- Potassium hydroxide (1 equivalent)
- Formaldehyde (2 equivalents, typically as a 37% aqueous solution)
- Water
- Ethanol (for recrystallization)

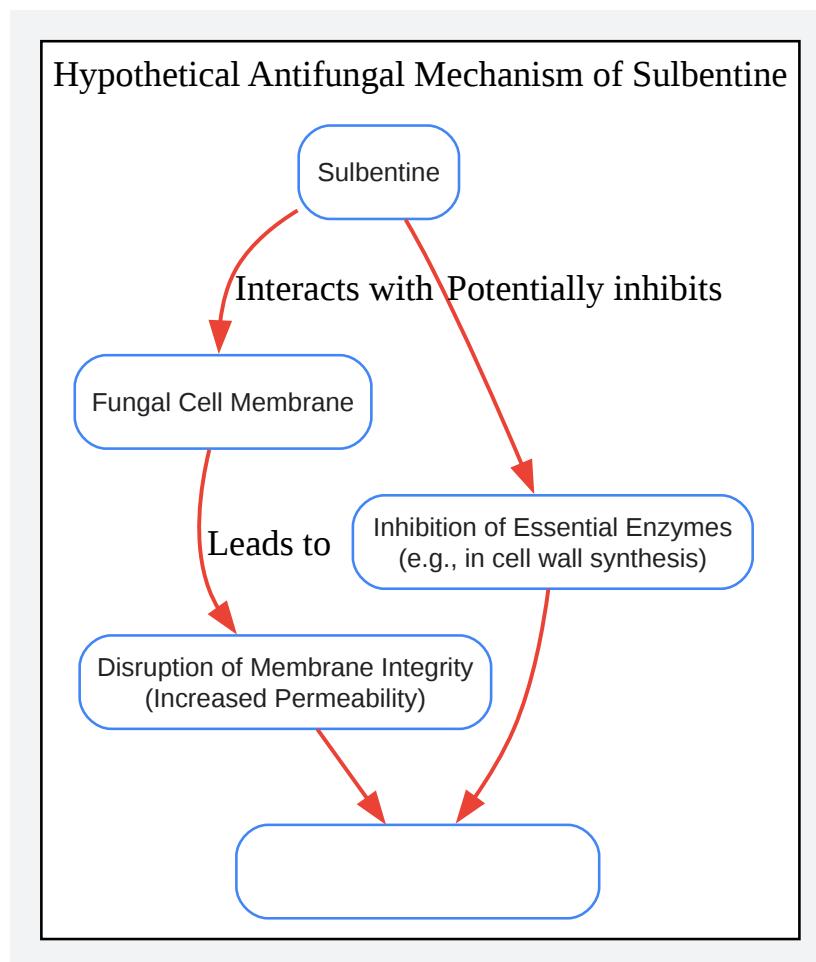
Procedure:

- Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in water. To this solution, add one equivalent of benzylamine. Cool the mixture in an ice bath.
- Slowly add one equivalent of carbon disulfide dropwise to the cooled, stirring solution. The reaction is exothermic. Stir the mixture for 2-4 hours at room temperature, during which a dithiocarbamate salt intermediate will form.
- Cyclization: To the same reaction mixture, add the second equivalent of benzylamine.
- Slowly add two equivalents of formaldehyde solution to the stirring mixture. Continue stirring for an additional 1-2 hours at room temperature.

- Isolation and Purification: The crude **Sulbentine** product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
- Characterization: Confirm the structure and purity of the synthesized **Sulbentine** using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point to compare with the literature value.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Sulbentine**.


Antifungal Activity and Mechanism of Action

Sulbentine is classified as an antifungal agent. However, the specific molecular mechanism of action is not well-elucidated in the publicly available scientific literature. Based on the chemical structure, which contains a thiadiazine heterocycle, and the known mechanisms of other sulfur-containing antifungal compounds, a hypothetical mechanism can be proposed.

Many antifungal agents target the fungal cell membrane's integrity or key enzymes involved in its biosynthesis. A plausible mechanism for **Sulbentine** could involve the disruption of the fungal cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic benzyl groups may facilitate its interaction with and insertion into the lipid bilayer of the fungal cell membrane.

Another potential target could be enzymes essential for fungal survival. The thione group (C=S) is a reactive moiety that could potentially interact with and inhibit the function of critical enzymes, for example, those involved in cell wall synthesis or cellular respiration.

Proposed (Hypothetical) Signaling Pathway of Antifungal Action

[Click to download full resolution via product page](#)

Caption: A hypothetical mechanism of antifungal action for **Sulbentine**.

Note: This proposed mechanism is speculative and requires experimental validation through detailed biochemical and cellular assays to identify the precise molecular target(s) of **Sulbentine**.

Conclusion

Sulbentine is a thiadiazinane-based compound with established antifungal properties. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and a plausible synthetic pathway. While its efficacy as an antifungal agent is

noted, further research is imperative to elucidate its precise mechanism of action at the molecular level. Such studies will be crucial for its potential development as a therapeutic agent and for understanding its full pharmacological profile. Researchers are encouraged to undertake mechanistic studies to validate or refute the proposed pathways and to uncover the specific molecular targets of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Sultebtine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Sultebtine: A Technical Guide to its Chemical Structure, Properties, and Antifungal Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682641#sultebtine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com